molecular formula C22H22BrN5OS B2704703 N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1029733-56-9

N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2704703
CAS No.: 1029733-56-9
M. Wt: 484.42
InChI Key: OVTNSJCGNMFYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic complex organic compound with the molecular formula C23H24BrN5OS and is supplied for research applications . This acetamide derivative features a distinct molecular architecture, combining a bromophenyl group with a phenylpiperazinyl-substituted pyrazine core linked via a thioacetamide bridge. This structure is characteristic of heterocyclic compounds that are frequently investigated in medicinal chemistry for their potential biological activities. Researchers explore such compounds for their utility as key intermediates in organic synthesis and as potential pharmacologically active agents. The presence of the phenylpiperazine moiety is a common feature in ligands for various neurological targets, while the thioacetamide bridge can contribute to interactions with enzyme active sites. The compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure that all experiments and procedures involving this compound comply with their institution's guidelines and all applicable local and national regulations.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5OS/c23-18-8-4-5-9-19(18)26-20(29)16-30-22-21(24-10-11-25-22)28-14-12-27(13-15-28)17-6-2-1-3-7-17/h1-11H,12-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTNSJCGNMFYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide (CAS Number: 1029733-56-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22BrN5OSC_{22}H_{22}BrN_{5}OS, with a molecular weight of 484.4 g/mol. The compound features a complex structure that includes a bromophenyl group, a piperazine moiety, and a pyrazine derivative linked through a thioacetamide functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with 4-phenylpiperazine and pyrazine derivatives in the presence of appropriate bases. The thioacetamide linkage is formed through nucleophilic substitution reactions, which are crucial for the compound's biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated potent antiproliferative activities against glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range) .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (nM)Reference
Compound AGlioblastoma20
Compound BBreast Cancer15
N-(2-bromophenyl)-...TBDTBDTBD

Anticonvulsant Activity

In addition to antitumor properties, related compounds have been evaluated for their anticonvulsant activities in animal models. These studies suggest that modifications in the piperazine and pyrazine structures can enhance the anticonvulsant efficacy of these derivatives .

Case Study: Anticonvulsant Evaluation

A study involving the synthesis of N-(phenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that certain modifications led to increased potency in preventing seizures in rodent models. The mechanism was attributed to enhanced GABAergic activity, which is critical for seizure control .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The piperazine moiety can act as a ligand for serotonin receptors, potentially influencing mood and anxiety pathways.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
  • Apoptosis Induction : Morphological changes consistent with apoptosis were observed in treated cancer cells, indicating that the compound may trigger programmed cell death pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Pyrazine/Piperazine Motifs

N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d)
  • Structure : Replaces the pyrazine core with a benzothiazole ring and substitutes the thioacetamide with a direct piperazine-acetamide linkage.
  • Benzothiazole may confer fluorescence properties or altered binding kinetics. Reported yield: 78%, melting point: 238°C .
2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide
  • Structure : Shares the pyrazine and 4-phenylpiperazine groups but lacks the thioether bridge and bromophenyl substituent.
  • Activity : Demonstrated DPPH radical scavenging (IC₅₀: 12 µM), analgesic, and anti-inflammatory effects in vivo .
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
  • Structure : Features a para-bromophenyl group instead of ortho-bromo and lacks the piperazine and thioether components.
  • Crystallography : Dihedral angle between bromophenyl and pyrazine rings is 54.6°, with intramolecular C–H···O hydrogen bonding .
  • Implications : The ortho-bromo substitution in the target compound may introduce greater steric strain, altering conformational flexibility compared to the para isomer.

Analogues with Thioacetamide Linkers

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
  • Structure : Replaces pyrazine with oxadiazole and substitutes bromophenyl with 3-chlorophenyl.
  • Activity : Exhibited antimicrobial activity (MIC: 4 µg/mL against S. aureus), attributed to the oxadiazole-thioether motif .
  • Comparison : The target compound’s pyrazine-thioacetamide system may offer improved π-π stacking but reduced metabolic stability compared to oxadiazole.
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26)
  • Structure: Shares the bromophenyl and thioacetamide groups but uses a triazinoindole core instead of pyrazine-piperazine.
  • Synthesis: Yielded 95% purity via coupling of 4-bromoaniline with triazinoindole-thioacetic acid .
  • SAR Note: Triazinoindole cores are associated with antitumor activity (MGI%: 19% for related compounds), suggesting the target compound’s pyrazine-piperazine system may shift activity toward neurological targets .

Piperazine-Containing Derivatives

N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
  • Structure : Substitutes pyrazine with a methylbenzothiazole and uses a 3-chlorophenyl-piperazine group.
  • Properties : Molecular weight 422.75 g/mol; CAS 329779-23-9 .
  • Comparison : The target compound’s pyrazine-thioacetamide linker may enhance electronic interactions compared to the direct acetamide linkage here.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • Structure : Incorporates a methoxyphenyl-piperazine and benzothiazole group.
  • Attributes : CAS 587004-28-2; ZINC57551883 .
  • SAR Insight : Methoxy groups on piperazine improve solubility but may reduce CNS penetration compared to the target compound’s unsubstituted phenyl group.

Critical Analysis of Structural and Functional Differences

  • Thioether vs. Direct Linkage : The thioacetamide bridge introduces a sulfur atom capable of redox activity and hydrogen bonding, differing from direct acetamide or piperazine linkages in analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A representative method involves reacting 4-bromophenylacetic acid with a pyrazine-thiol derivative (e.g., 3-(4-phenylpiperazin-1-yl)pyrazin-2-yl thiol) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane (DCM) under triethylamine catalysis at 273 K. Post-reaction, the mixture is extracted with DCM, washed with NaHCO₃ and brine, and crystallized via slow evaporation of DCM to yield single crystals (m.p. 433–435 K). Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine), reaction time (3–6 h), and solvent polarity to improve yield (typically 60–80%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity and purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., expected m/z ~550–600).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise structural data. For example, orthorhombic crystal system (space group Pbca) with cell parameters a = 10.6804 Å, b = 7.5196 Å, c = 29.1355 Å, and V = 2339.94 ų. Intramolecular C–H···O hydrogen bonds and intermolecular N–H···N interactions stabilize the lattice .

Q. What safety protocols are essential for handling brominated arylacetamides?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Store away from ignition sources (P210) and follow hazard codes (e.g., P201, P202 for pre-handling instructions).
  • Emergency measures: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., ICReDD’s approach combining quantum calculations and experimental feedback loops).
  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents (e.g., trifluoromethyl for lipophilicity/metabolic stability).
  • Molecular Dynamics (MD) : Assess conformational stability of the piperazine-pyrazine core in solvated environments .

Q. What strategies resolve contradictions in biological activity data between bromo and chloro analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of bromo (e.g., 146714-63-8) vs. chloro (e.g., 40798-95-6) derivatives in assays (e.g., antimicrobial).
  • Crystallographic Analysis : Evaluate steric/electronic effects via SCXRD (e.g., dihedral angles between aryl and pyrazine rings: 54.6° in bromo vs. 60–70° in chloro analogs).
  • HPLC-Purity Checks : Rule out impurities (e.g., 95% purity threshold) using C18 columns with acetonitrile/water gradients .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Optimize residence time and temperature for continuous synthesis.
  • Membrane Separation : Use nanofiltration to isolate intermediates (CRDC subclass RDF2050104).
  • Process Control : Implement real-time PAT (Process Analytical Technology) via inline NMR or IR to monitor byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.